3-(4-Chloro-2-nitrophenoxy)propan-1-amine
CAS No.:
Cat. No.: VC18219829
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClN2O3 |
---|---|
Molecular Weight | 230.65 g/mol |
IUPAC Name | 3-(4-chloro-2-nitrophenoxy)propan-1-amine |
Standard InChI | InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2 |
Standard InChI Key | HXFZDGFKNQYTQU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCN |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
3-(4-Chloro-2-nitrophenoxy)propan-1-amine (IUPAC name: 3-(4-chloro-2-nitrophenoxy)propylazanium) is a nitrogen-containing aromatic compound with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 231.65 g/mol . The structure comprises a propaneamine chain (-CH₂-CH₂-CH₂-NH₂) ether-linked to a 4-chloro-2-nitrophenyl group, creating a polar yet lipophilic scaffold. The nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring introduce strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁ClN₂O₃ | |
Molecular Weight | 231.65 g/mol | |
Canonical SMILES | C1=C(C(=CC(=C1)Cl)N+[O-])OCCCN | |
InChI Key | InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2 |
The compound’s stereoelectronic profile is defined by the nitro group’s resonance effects and the chloro substituent’s inductive withdrawal, which collectively polarize the aromatic ring. This polarization may enhance susceptibility to nucleophilic aromatic substitution or reduction reactions, though experimental validation is needed.
Crystallographic and Conformational Insights
While X-ray diffraction data for 3-(4-Chloro-2-nitrophenoxy)propan-1-amine remains unpublished, analogous nitroaromatic compounds exhibit planar phenyl rings with slight deviations due to steric interactions between substituents . Computational geometry optimizations using density functional theory (DFT) methods, such as B3LYP/6-311G(d,p), could predict bond lengths and angles, aiding in understanding its solid-state behavior .
Synthesis and Manufacturing Processes
Reaction Pathways and Optimization
The synthesis of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine likely involves a multi-step sequence starting from 4-chloro-2-nitrophenol. A plausible route includes:
-
Etherification: Reaction of 4-chloro-2-nitrophenol with 3-bromopropan-1-amine in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
-
Purification: Recrystallization or column chromatography to isolate the product.
Table 2: Hypothetical Synthesis Parameters
Parameter | Condition | Source |
---|---|---|
Catalyst | Poly(phosphoric acid) | |
Temperature | 90–120°C | |
Reaction Time | 1–3 hours | |
Yield Optimization | Recrystallization (CH₂Cl₂) |
Challenges in Scalability
The nitro group’s thermal instability and the amine’s susceptibility to oxidation pose challenges during scale-up. Strict temperature control and inert atmospheres (e.g., N₂ or Ar) are recommended to prevent decomposition .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (δ, ppm):
-
Aromatic protons: 7.5–8.5 (doublets and triplets, J = 8–10 Hz)
-
Methylene groups: 3.8–4.2 (OCH₂), 2.6–3.0 (CH₂NH₂)
-
Amine protons: 1.5–2.0 (broad singlet)
¹³C NMR would display peaks for the nitro-substituted carbons (~150 ppm), chloro-substituted carbon (~135 ppm), and aliphatic carbons (20–50 ppm) .
Infrared (IR) Spectroscopy
Key IR absorptions:
-
N-H stretch: 3300–3500 cm⁻¹
-
NO₂ asymmetric/symmetric stretch: 1520, 1350 cm⁻¹
Hazard Class | Category | Source |
---|---|---|
Acute Toxicity (Oral) | Cat. 2 | |
Skin Corrosion/Irritation | Cat. 1B | |
Aquatic Chronic Toxicity | Cat. 2 |
Ecotoxicological Impact
Nitroaromatics are persistent in aquatic environments, with bioaccumulation factors (BCF) > 1000 in fish . Mitigation strategies include adsorption onto activated carbon or advanced oxidation processes for wastewater treatment.
Applications and Research Significance
Pharmaceutical Intermediates
The compound’s amine and nitro groups make it a candidate for synthesizing heterocycles (e.g., pyrazoles or quinolines ) with bioactive properties. Potential derivatives could target enzymes like cyclooxygenase or kinase inhibitors.
Agrochemical Development
Chloronitroaromatics are precursors to herbicides and insecticides. Functionalization of the amine group may yield compounds with herbicidal activity against broadleaf weeds.
Materials Science
Nitro groups enhance electron-deficient character, useful in designing conductive polymers or non-linear optical (NLO) materials. Computational studies suggest a high hyperpolarizability (β) value, indicative of NLO potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume